![molecular formula C23H24N2O6 B2609244 5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-54-7](/img/structure/B2609244.png)
5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
The compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities. The 3,4,5-trimethoxyphenyl (TMP) group is a common pharmacophore in many biologically active molecules . It’s often found in natural products or synthetic compounds and has been incorporated into a wide range of therapeutically interesting drugs .
Molecular Structure Analysis
The compound contains a dihydropyridine ring, a benzyloxy group, and a 3,4,5-trimethoxyphenyl group. These groups are common in many biologically active molecules .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
- Synthesis of novel heterocyclic compounds derived from similar core structures has been extensively studied, showing significant potential in developing new anti-inflammatory, analgesic, antimicrobial, and antifungal agents. For example, novel compounds synthesized from benzodifuranyl and pyridinethiones have shown high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020; Ayman M. S. Youssef et al., 2012).
- The creation of derivatives through modifications of similar core structures has led to the discovery of compounds with enhanced antimicrobial and antifungal properties, highlighting the importance of structural variation in drug discovery (Hend M. A. El-Sehrawi et al., 2015).
Anti-inflammatory and Analgesic Properties
- Research into derivatives of similar compounds has uncovered their role as cyclooxygenase inhibitors, with specific derivatives showing significant analgesic and anti-inflammatory effects. This suggests the potential application of 5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide in developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Applications
- The synthesis and evaluation of novel 6-oxo-pyridine-3-carboxamide derivatives have shown broad-spectrum antibacterial activity, providing a foundation for further exploration into the antimicrobial capabilities of similar compounds. This suggests potential applications in addressing bacterial resistance and developing new antimicrobial agents (Hend M. A. El-Sehrawi et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The compound “5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide” is a dihydropyridine derivative. Dihydropyridines are often used as calcium channel blockers in medical applications . They primarily target L-type calcium channels in the heart and vascular smooth muscle cells .
Mode of Action
Dihydropyridines, like “this compound”, generally work by blocking L-type calcium channels, reducing the influx of calcium ions into cells. This leads to a relaxation of the smooth muscle cells in the arteries, causing them to dilate and reduce blood pressure .
Biochemical Pathways
By blocking the L-type calcium channels, dihydropyridines disrupt the calcium ion signaling pathway. Calcium ions play a crucial role in muscle contraction, neurotransmitter release, and various enzymatic processes. Therefore, blocking these channels can have widespread effects on various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of dihydropyridines can vary widely depending on their specific chemical structure. Generally, they are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of dihydropyridines like “this compound” is the relaxation of arterial smooth muscle, leading to vasodilation and a reduction in blood pressure .
Action Environment
The action, efficacy, and stability of dihydropyridines can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound or its targets .
properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-25-13-21(31-14-15-8-6-5-7-9-15)18(26)12-17(25)23(27)24-16-10-19(28-2)22(30-4)20(11-16)29-3/h5-13H,14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHLHRDQAEJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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